molecular formula C21H14BrClN2O3 B5021915 N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide

Cat. No. B5021915
M. Wt: 457.7 g/mol
InChI Key: WMTGBCOTQKLPBI-UHFFFAOYSA-N
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Description

The compound “N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide” is a complex organic molecule that contains several functional groups, including a benzoxazole ring, a bromine atom, a chlorine atom, and a methoxy group . It’s part of a class of compounds known as benzoxazoles, which are heterocyclic compounds with a benzene ring fused to an oxazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, which is a fused ring system containing a benzene ring and an oxazole ring . The bromine and chlorine atoms would be attached to the benzene ring, and the methoxy group would be attached to the benzamide group .


Chemical Reactions Analysis

Benzoxazoles, in general, are known to undergo a variety of chemical reactions. They can participate in nucleophilic substitution reactions, where the bromine or chlorine atom could be replaced by another group . They can also undergo reactions at the oxazole ring, such as ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, benzoxazoles are solid at room temperature . The presence of the bromine and chlorine atoms would likely make the compound relatively dense and could affect its boiling and melting points .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use as a therapeutic agent .

properties

IUPAC Name

N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN2O3/c1-27-15-4-2-3-12(9-15)20(26)24-14-6-8-19-18(11-14)25-21(28-19)16-10-13(22)5-7-17(16)23/h2-11H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTGBCOTQKLPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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